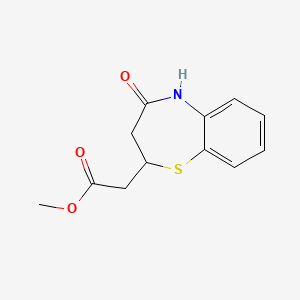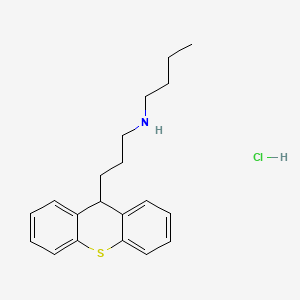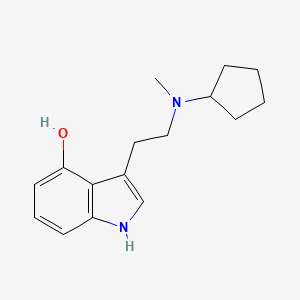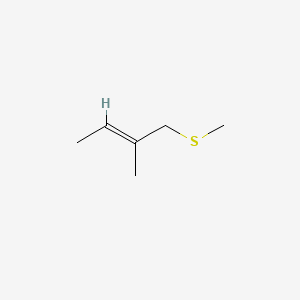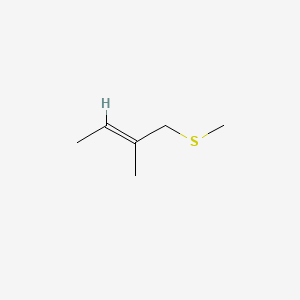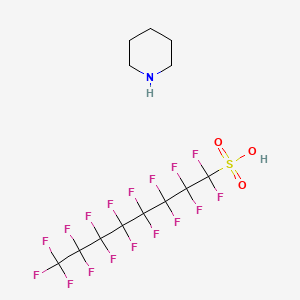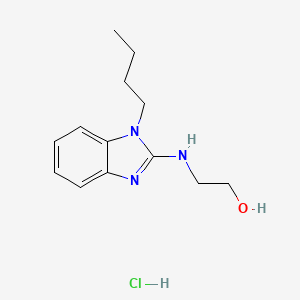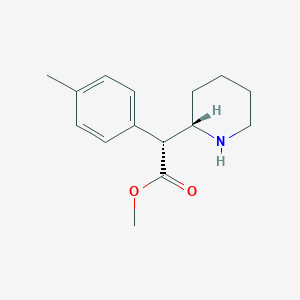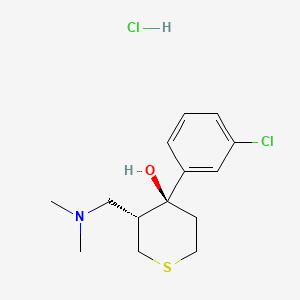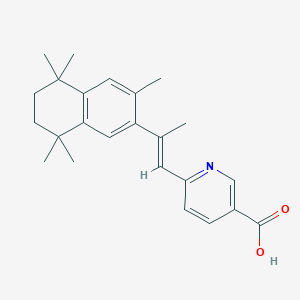
(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid is a synthetic organic compound characterized by its complex structure, which includes a naphthalene ring system and a nicotinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid typically involves multiple steps:
Formation of the Naphthalene Derivative: The starting material, 5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthaldehyde, is synthesized through a series of reactions including Friedel-Crafts alkylation and subsequent hydrogenation.
Aldol Condensation: The naphthalene derivative undergoes aldol condensation with an appropriate aldehyde to form the propenyl intermediate.
Coupling with Nicotinic Acid: The propenyl intermediate is then coupled with nicotinic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenyl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In materials science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and propenyl groups.
Wirkmechanismus
The mechanism of action of (E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propenyl group can participate in conjugation with aromatic systems, affecting the electronic properties of the molecule and its interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid Derivatives: Compounds like niacin (vitamin B3) and its analogs.
Naphthalene Derivatives: Compounds such as 1,2,3,4-tetrahydro-1-naphthylamine.
Uniqueness
(E)-6-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)nicotinic acid is unique due to its combination of a naphthalene ring system with a nicotinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
167413-68-5 |
|---|---|
Molekularformel |
C24H29NO2 |
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
6-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H29NO2/c1-15(11-18-8-7-17(14-25-18)22(26)27)19-13-21-20(12-16(19)2)23(3,4)9-10-24(21,5)6/h7-8,11-14H,9-10H2,1-6H3,(H,26,27)/b15-11+ |
InChI-Schlüssel |
GAZWXMUOJOGOHH-RVDMUPIBSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C1/C(=C/C3=NC=C(C=C3)C(=O)O)/C)C(CCC2(C)C)(C)C |
Kanonische SMILES |
CC1=CC2=C(C=C1C(=CC3=NC=C(C=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




